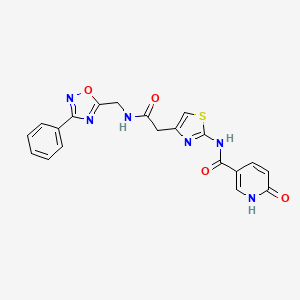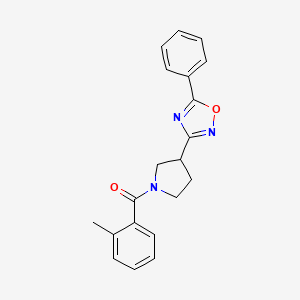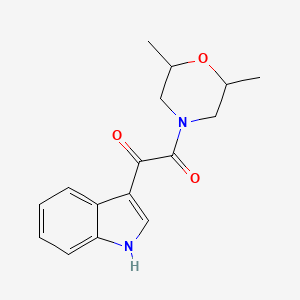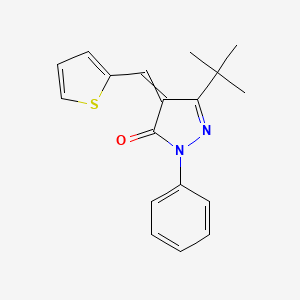![molecular formula C16H12Cl3N5O5S B3010847 2-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide CAS No. 294657-63-9](/img/structure/B3010847.png)
2-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is a useful research compound. Its molecular formula is C16H12Cl3N5O5S and its molecular weight is 492.71. The purity is usually 95%.
BenchChem offers high-quality 2-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Cancer Activity Optimization : A study by Kommagalla et al. (2014) focused on optimizing the anti-cancer activity of a similar compound, N-((3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl)benzamide, known as PITENIN-1. The researchers explored the structure-activity relationship, leading to improved liver microsomal stability and increased toxicity towards cancer cells (Kommagalla et al., 2014).
Synthesis and Characterization of Metal Complexes : Binzet et al. (2009) synthesized and characterized Ni(II) and Cu(II) complexes of 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives. The study provided insights into the crystal and molecular structures of these compounds, contributing to understanding their potential applications in various fields (Binzet et al., 2009).
Crystal Structure Analysis : Saeed et al. (2008) synthesized and characterized 2-Nitro-N-(4-nitrophenyl)benzamide, providing detailed crystal structure data. This research adds to the understanding of the molecular configuration and potential applications of such compounds (Saeed et al., 2008).
Synthesis of 1,3,5-Oxadiazine Derivatives : A 2022 study reported a new method for synthesizing 1,3,5-oxadiazine derivatives, utilizing compounds similar to the one . These derivatives are of interest due to their potential biological activity (Biointerface Research in Applied Chemistry, 2022).
Anion Binding Studies : Ravikumar et al. (2010) conducted studies on tren-based amide receptors with nitro functionalized aryl substitutions. They explored the solution-state anion binding properties and selectivity of these compounds, contributing to the understanding of their potential applications in chemical sensing and separation technologies (Ravikumar et al., 2010).
Antimicrobial Properties : Limban et al. (2011) investigated new acylthiourea derivatives for their antimicrobial properties. This research is significant in the development of new antimicrobial agents, especially in the context of increasing antibiotic resistance (Limban et al., 2011).
Synthesis of Condensed Triazines : Reimlinge et al. (1976) discussed the synthesis of condensed Oxo-s-triazines and s-triazoles, starting from compounds similar to 2-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide. Such compounds have potential applications in various fields including pharmaceuticals and agrochemicals (Reimlinge et al., 1976).
Spectroscopic Properties and Antipathogenic Activity : Another study by Limban et al. (2011) focused on the synthesis, characterization, and testing of acylthioureas for their interaction with bacterial cells. The research aimed at developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
properties
IUPAC Name |
2-nitro-N-[2,2,2-trichloro-1-[(3-nitrophenyl)carbamothioylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3N5O5S/c17-16(18,19)14(21-13(25)11-6-1-2-7-12(11)24(28)29)22-15(30)20-9-4-3-5-10(8-9)23(26)27/h1-8,14H,(H,21,25)(H2,20,22,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCAAZBCSFMEHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(furan-2-yl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3010769.png)





![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B3010777.png)

![4-Methyl-1-(methylethyl)-11-hydrobenzimidazolo[1,2-e]2-pyrrolino[2,3-b]pyridin e-5-carbonitrile](/img/structure/B3010779.png)
![[1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol hydrochloride](/img/structure/B3010781.png)


